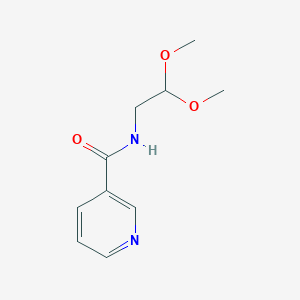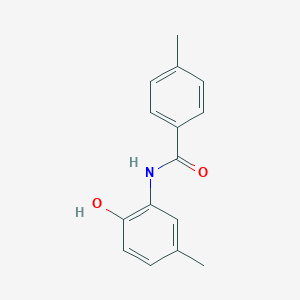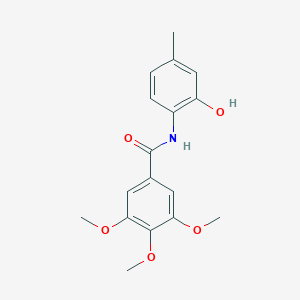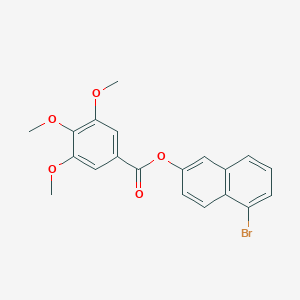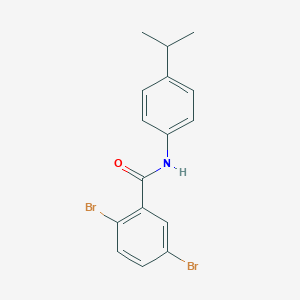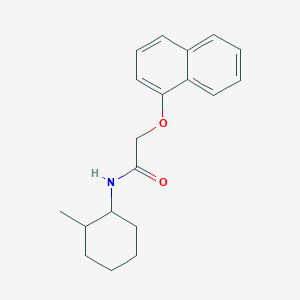
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide, also known as GW 501516 or Endurobol, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in research. It is a selective androgen receptor modulator (SARM) that was initially developed as a treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and promote fat burning, it has become a popular performance-enhancing drug among athletes.
Mechanism of Action
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and a reduction in fat mass.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 has been found to have several biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation. Additionally, it has been found to have anti-inflammatory and anti-atherogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 in lab experiments is its ability to enhance endurance and promote fat burning. This makes it a useful tool for studying the effects of exercise and metabolism on various physiological processes. However, one limitation of using N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 is its potential to interact with other drugs and supplements, which can affect the results of the experiment.
Future Directions
There are several future directions for the research on N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516. One area of interest is its potential applications in the treatment of metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to understand the long-term effects of N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 on endurance and fat burning. Finally, there is a need for more research on the potential interactions between N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 and other drugs and supplements.
Synthesis Methods
The synthesis of N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 involves the reaction of 2-(1-naphthyloxy)acetic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 has been extensively studied for its potential applications in the treatment of metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. Additionally, it has been found to have anti-inflammatory and anti-atherogenic effects.
properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H23NO2/c1-14-7-2-5-11-17(14)20-19(21)13-22-18-12-6-9-15-8-3-4-10-16(15)18/h3-4,6,8-10,12,14,17H,2,5,7,11,13H2,1H3,(H,20,21) |
InChI Key |
JNLQFKLCNNXMJB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
